molecular formula C25H26N4O B11631876 2-Amino-1-(dimethylamino)-4-(2-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-1-(dimethylamino)-4-(2-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B11631876
M. Wt: 398.5 g/mol
InChI Key: GRBCPQSYOXCJTK-UHFFFAOYSA-N
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Description

2-Amino-1-(dimethylamino)-4-(2-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(dimethylamino)-4-(2-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines and ketones under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(dimethylamino)-4-(2-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-substituted compounds.

Scientific Research Applications

2-Amino-1-(dimethylamino)-4-(2-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-1-(dimethylamino)-4-(2-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biological pathways, making it a compound of interest in pharmacological studies. The exact pathways and targets depend on the specific application and the functional groups involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with similar quinoline structures but different substituents.

    Amino-substituted compounds: Molecules with similar amino group substitutions.

Uniqueness

What sets 2-Amino-1-(dimethylamino)-4-(2-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications in scientific research.

Properties

Molecular Formula

C25H26N4O

Molecular Weight

398.5 g/mol

IUPAC Name

2-amino-1-(dimethylamino)-4-(2-methylphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C25H26N4O/c1-16-9-7-8-12-19(16)23-20(15-26)25(27)29(28(2)3)21-13-18(14-22(30)24(21)23)17-10-5-4-6-11-17/h4-12,18,23H,13-14,27H2,1-3H3

InChI Key

GRBCPQSYOXCJTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C(=C(N(C3=C2C(=O)CC(C3)C4=CC=CC=C4)N(C)C)N)C#N

Origin of Product

United States

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